molecular formula C6H12ClN3 B13469552 4-(3H-diazirin-3-yl)piperidine hydrochloride

4-(3H-diazirin-3-yl)piperidine hydrochloride

Cat. No.: B13469552
M. Wt: 161.63 g/mol
InChI Key: ICMFZFLSNOTKFV-UHFFFAOYSA-N
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Description

4-(3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a diazirine group, which is a three-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-diazirin-3-yl)piperidine hydrochloride typically involves the formation of the diazirine ring followed by its attachment to the piperidine ring. One common method includes the reaction of piperidine with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(3H-diazirin-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .

Scientific Research Applications

4-(3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3H-diazirin-3-yl)piperidine hydrochloride involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine group, which provides distinct photoreactive properties. This makes it particularly useful in applications requiring precise molecular interactions and labeling, setting it apart from other similar compounds .

Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

4-(3H-diazirin-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-3-7-4-2-5(1)6-8-9-6;/h5-7H,1-4H2;1H

InChI Key

ICMFZFLSNOTKFV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2N=N2.Cl

Origin of Product

United States

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